molecular formula C6H8F2N2O B13929689 2-(1-(Difluoromethyl)-1H-imidazol-2-YL)ethan-1-OL

2-(1-(Difluoromethyl)-1H-imidazol-2-YL)ethan-1-OL

Cat. No.: B13929689
M. Wt: 162.14 g/mol
InChI Key: ORDMUWCSRICTEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-(Difluoromethyl)-1H-imidazol-2-YL)ethan-1-OL is an organic compound that features a difluoromethyl group attached to an imidazole ring, which is further connected to an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of transition metal-catalyzed reactions, such as copper-catalyzed N–N bond formation, to construct the imidazole ring . The difluoromethyl group can be introduced using reagents like difluoromethyl iodide under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(1-(Difluoromethyl)-1H-imidazol-2-YL)ethan-1-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The imidazole ring can be reduced under specific conditions to form saturated derivatives.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium hydride (NaH) or lithium diisopropylamide (LDA) can be employed.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced imidazole compounds, and substituted imidazole derivatives.

Scientific Research Applications

2-(1-(Difluoromethyl)-1H-imidazol-2-YL)ethan-1-OL has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(1-(Difluoromethyl)-1H-imidazol-2-YL)ethan-1-OL exerts its effects involves interactions with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, while the imidazole ring can participate in hydrogen bonding and other interactions . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-(Difluoromethyl)-1H-imidazol-2-YL)ethan-1-OL is unique due to the presence of both the difluoromethyl group and the imidazole ring, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for various applications.

Properties

Molecular Formula

C6H8F2N2O

Molecular Weight

162.14 g/mol

IUPAC Name

2-[1-(difluoromethyl)imidazol-2-yl]ethanol

InChI

InChI=1S/C6H8F2N2O/c7-6(8)10-3-2-9-5(10)1-4-11/h2-3,6,11H,1,4H2

InChI Key

ORDMUWCSRICTEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=N1)CCO)C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.